molecular formula C5H10N2O2 B2398531 N'-ethyl-N-methyloxamide CAS No. 444147-25-5

N'-ethyl-N-methyloxamide

Cat. No.: B2398531
CAS No.: 444147-25-5
M. Wt: 130.147
InChI Key: ZGERXBHBCCWHHO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxamide (B166460) Chemistry

The history of oxamide chemistry is rooted in the early development of organic chemistry. Oxamide, the diamide (B1670390) of oxalic acid, has been known for well over a century. molbase.comlookchem.com Its synthesis from cyanogen (B1215507) or the hydrolysis of diethyl oxalate (B1200264) with ammonia (B1221849) laid the groundwork for the exploration of its derivatives. sigmaaldrich.com Initially, interest in oxamides was primarily academic, focusing on their synthesis and basic properties. However, their utility has since expanded significantly. For instance, oxamide itself has found applications as a slow-release nitrogen fertilizer and as a stabilizer for nitrocellulose. molbase.com Over time, the focus has shifted towards N-substituted oxamides, which offer a modular approach to designing molecules with specific steric and electronic properties. This has led to their use as ligands in coordination chemistry and as building blocks in the synthesis of more complex molecules.

Structural Framework and Nomenclature within Substituted Oxamides

Oxamides are characterized by the presence of two amide groups attached to a central carbonyl-carbonyl bond. Substituted oxamides can be classified based on the substitution pattern on the nitrogen atoms. Symmetrically substituted oxamides have identical substituents on both nitrogen atoms, while asymmetrically substituted oxamides, such as N'-ethyl-N-methyloxamide, bear different groups.

The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For asymmetrically substituted oxamides, the substituents on the nitrogen atoms are designated with the locants 'N' and 'N'' to differentiate between the two amide nitrogens. researchgate.neta2bchem.com Therefore, in this compound, one nitrogen atom is substituted with a methyl group (N-methyl), and the other is substituted with an ethyl group (N'-ethyl).

To provide context, the table below lists some related N-substituted amide and oxamide compounds.

Compound NameMolecular FormulaSubstitution Pattern
N-ethyl-N-methylformamideC4H9NOAsymmetric
N-ethyl-N-methylacetamideC5H11NOAsymmetric
N,N'-dimethyloxamideC4H8N2O2Symmetric
N,N'-diethyloxamideC6H12N2O2Symmetric
This compound C5H10N2O2 Asymmetric

This table presents a selection of related amide and oxamide compounds to illustrate nomenclature and substitution patterns.

Significance of Amide and Oxamide Scaffolds in Modern Organic Synthesis Research

The amide bond is one of the most fundamental and prevalent functional groups in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The stability and defined geometry of the amide linkage make it a reliable component in the design of functional molecules.

The oxamide scaffold, containing two such linkages, offers a rigid and predictable platform for constructing a wide array of molecular architectures. This has made N,N'-substituted oxamides valuable as:

Ligands in Catalysis: The two nitrogen atoms and two oxygen atoms of the oxamide core can act as a tetradentate ligand, capable of coordinating with various metal ions. This has been exploited in the development of catalysts for a range of organic transformations.

Building Blocks in Supramolecular Chemistry: The hydrogen bonding capabilities of the N-H protons and carbonyl oxygens in monosubstituted or unsubstituted oxamides allow for the formation of well-defined supramolecular assemblies, such as tapes, sheets, and helices.

Pharmacophores in Medicinal Chemistry: The oxamide moiety is found in a number of biologically active compounds. Its ability to act as a rigid spacer and participate in hydrogen bonding interactions makes it an attractive scaffold for the design of enzyme inhibitors and receptor antagonists. Research has shown that some oxamide derivatives possess potential antimicrobial and anticancer properties.

Rationale for Dedicated Scholarly Inquiry into this compound

Despite the broad interest in substituted oxamides, a detailed investigation into this compound is conspicuously absent from the scientific literature. A search of chemical databases reveals a lack of experimental data on its synthesis, physical properties, and potential applications. This knowledge gap presents a clear rationale for a dedicated scholarly inquiry.

The study of a simple, asymmetrically substituted oxamide like this compound can provide fundamental insights into the effects of subtle electronic and steric differences on the properties of the oxamide core. Understanding its conformational preferences, reactivity, and solid-state packing could serve as a valuable benchmark for computational studies and for the design of more complex oxamide-based systems.

A plausible synthetic route to this compound would likely involve the reaction of a suitable mono-N-substituted oxamoyl chloride, such as N-methyloxamoyl chloride, with ethylamine (B1201723), or the reaction of N-ethyloxamoyl chloride with methylamine (B109427). Alternatively, a stepwise approach starting from oxalyl chloride could be employed, reacting it sequentially with one equivalent of methylamine followed by one equivalent of ethylamine.

The table below outlines some predicted and known properties of this compound and a closely related compound.

PropertyThis compound (Predicted)N-ethyl-N-methylformamide (Known)
Molecular FormulaC5H10N2O2C4H9NO
Molecular Weight130.14 g/mol 87.12 g/mol nih.govsigmaaldrich.com
IUPAC NameThis compoundN-ethyl-N-methylformamide nih.gov
Physical StateLikely a solid at room temperatureLiquid at room temperature sigmaaldrich.com

This table provides a comparison of predicted properties for the target compound and known properties of a related amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3-7-5(9)4(8)6-2/h3H2,1-2H3,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGERXBHBCCWHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for N'-ethyl-N-methyloxamide Formation

The formation of this compound relies on controlled reactions that allow for the sequential or selective introduction of two different amine nucleophiles, namely ethylamine (B1201723) and methylamine (B109427), onto an oxalyl backbone.

A common and direct approach to forming oxamides is through the acylation of amines using reactive derivatives of oxalic acid, such as oxalyl chloride or dialkyl oxalates. chemicalbook.com

The synthesis of unsymmetrical oxamides can be achieved by the reaction of a mixture of primary and secondary amines with a suitable oxalyl precursor. organic-chemistry.org Oxalyl chloride, being a highly reactive diacyl chloride, readily reacts with amines. chemicalbook.com To synthesize this compound, a controlled reaction of oxalyl chloride with a combination of ethylamine and methylamine can be employed. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired unsymmetrical product and minimize the formation of symmetrical oxamides (N,N'-diethyloxamide and N,N'-dimethyloxamide).

Alternatively, diethyl oxalate (B1200264) can be used as a less reactive precursor. The reaction with amines generally requires heating and may be carried out in a stepwise manner. For instance, reacting diethyl oxalate with one amine first, followed by the second amine, can provide better selectivity for the unsymmetrical product. The choice of solvent and temperature can influence the reaction rate and selectivity.

PrecursorAmine 1Amine 2Typical ConditionsProduct
Oxalyl ChlorideEthylamineMethylamineInert solvent (e.g., CH₂Cl₂), base (e.g., triethylamine), low temperatureThis compound
Diethyl OxalateEthylamineMethylamineAlcohol solvent, heatingThis compound

While not a direct route to this compound, the reaction of complex dioxamates with amines provides a precedent for the formation of oxamide (B166460) linkages. The synthesis involving diethyl 2,2'-dibromo-4,4'-dimethylbiphenyl-6,6'-dioxamate with methylamine illustrates the reactivity of the oxamate (B1226882) ester group towards aminolysis. In this analogous pathway, the methylamine would displace the ethoxy group of the oxamate to form the corresponding methylamide. This suggests that a similar reaction with ethylamine could also be feasible, and in a broader context, highlights the potential for converting more complex oxamates into simpler oxamides.

Aminolysis is a chemical reaction where a molecule is cleaved through a reaction with an amine. wikipedia.org This principle can be applied to the synthesis of this compound by starting with a pre-formed oxamide.

One potential synthetic route involves the aminolysis of an existing oxamide. For example, N-methyloxamide could theoretically be reacted with ethylamine. This reaction would involve the nucleophilic attack of ethylamine on one of the carbonyl carbons of the N-methyloxamide, leading to the displacement of ammonia (B1221849) and the formation of this compound. The feasibility and efficiency of such a reaction would depend on the relative nucleophilicity of the amines and the stability of the tetrahedral intermediate. High temperatures may be required to drive the reaction to completion. wikipedia.org

Starting MaterialReagentPotential Product
N-methyloxamideEthylamineThis compound
N-ethyloxamideMethylamineThis compound

The photolysis of N,N'-dihalo-2,5-piperazinediones is known to generate reactive intermediates. While not a direct synthetic route to this compound, the photoproducts of compounds like N,N'-dibromo-2,5-piperazinedione can undergo rearrangements and subsequent reactions to form linear oxamide structures. The resulting oxamide-containing fragments could then potentially be subjected to further derivatization, such as aminolysis with ethylamine and methylamine, to produce the target molecule. This approach is more complex and less direct than the previously described methods.

Aminolysis of Oxamide Derivatives

Development of Novel and Efficient Synthetic Strategies

Modern organic synthesis has prioritized the development of methodologies that are not only high-yielding but also operationally simple, atom-economical, and environmentally benign. For unsymmetrical oxamides, this has translated into a shift from classical stepwise acylations toward innovative one-pot procedures, catalytic reactions, and novel precursor chemistries that offer superior control and efficiency. These strategies often leverage oxidative transformations or catalytic coupling reactions to construct the desired C-N bonds under milder conditions.

The primary challenge in synthesizing this compound is achieving chemo- and regioselectivity—ensuring that one equivalent of ethylamine and one equivalent of methylamine react sequentially and at the correct positions.

A foundational regioselective strategy involves a two-step sequence using precursors like ethyl oxalyl chloride or diethyl oxalate. In this approach, the precursor is first reacted with one of the amines (e.g., methylamine) under controlled conditions to form an intermediate mono-amide, such as N-methyl oxamic acid ethyl ester. This intermediate is then isolated and reacted with the second amine (ethylamine) to yield the final unsymmetrical product, this compound.

More advanced and efficient methods have emerged to streamline this process. One notable strategy is the oxidative amidation of 2-oxoaldehydes with two different amines. A novel approach utilizes hydrogen peroxide (H₂O₂) to promote the metal-free oxidative amidation, which can proceed smoothly at room temperature and offers a broad substrate scope for producing unsymmetrical oxamides in good yields researchgate.net.

Another innovative technique involves the regioselective cleavage of C-C bonds. For instance, a method using a copper chloride (CuCl₂) and 1,1,3,3-tetrabutyl-2-thiourea (TBN) system has been developed for the synthesis of unsymmetrically substituted N-aryl oxalamides. This process achieves intermolecular regioselective C–C and C–O bond cleavage and amination under mild conditions, representing a highly functional group-compatible pathway rsc.org. While demonstrated for N-aryl oxalamides, the underlying principles of regioselective bond formation are applicable to the synthesis of aliphatic derivatives like this compound.

The table below summarizes key chemo- and regioselective approaches.

Method Precursors Key Reagents/Conditions Advantages Reference
Stepwise AcylationDiethyl Oxalate, Methylamine, EthylamineStep 1: Formation of N-methyl oxamic acid ethyl ester. Step 2: Amidation with ethylamine.High regioselectivity, well-established. nih.gov
Oxidative Amidation2-Oxoaldehyde, Methylamine, EthylamineH₂O₂ (promoter), metal-free, room temperature.Green oxidant, mild conditions, good yields. researchgate.net
Regioselective C-C CleavageVariesCuCl₂–TBN system, mild conditions.High functional group tolerance, novel pathway. rsc.org

Catalysis is central to the development of efficient and selective syntheses for oxamides. Modern catalysts enable reactions under milder conditions, reduce waste, and can provide access to novel reaction pathways. A variety of metal-based catalysts have been explored for their efficacy in forming the amide bonds in oxamide structures.

Copper-Catalyzed Reactions: Copper catalysts are widely used for oxidative amidation reactions. A mild and efficient protocol employs copper iodide (CuI) as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant to couple aldehydes with amine HCl salts organic-chemistry.orgorganic-chemistry.org. This approach avoids the need for unstable activated carboxylic acid derivatives and can achieve high yields with low catalyst loading organic-chemistry.org. This methodology is adaptable for the synthesis of this compound from appropriate precursors.

Palladium-Catalyzed Reactions: Palladium catalysis offers versatile routes to oxamides. One established method is the oxidative carbonylation of amines, where carbon monoxide and two amine molecules are coupled in the presence of a palladium catalyst and an oxidant patsnap.com. More recently, palladium has been used for decarboxylative amidation reactions, where oxamic acids serve as effective carbamoyl (B1232498) radical precursors rsc.orgresearchgate.net. This strategy is particularly useful as it utilizes readily available starting materials.

Ruthenium-Catalyzed Reactions: In a significant advancement for sustainable synthesis, ruthenium pincer complexes have been shown to catalyze the acceptorless dehydrogenative coupling of ethylene glycol with amines researchgate.net. This atom-economic reaction produces the desired oxamide and hydrogen gas as the only byproduct, representing a highly efficient and environmentally friendly strategy researchgate.net.

The following table details various catalytic systems for oxamide synthesis.

Catalyst System Reaction Type Key Features Reference
Copper Iodide (CuI) / TBHPOxidative AmidationMild conditions, high yields, low catalyst loading. organic-chemistry.orgorganic-chemistry.org
Palladium ComplexesOxidative CarbonylationDirect coupling of amines with carbon monoxide. patsnap.com
Palladium / PhotoredoxDecarboxylative AmidationUses oxamic acids as precursors under mild conditions. rsc.orgresearchgate.net
Ruthenium Pincer ComplexDehydrogenative CouplingAtom-economic, produces H₂ as the sole byproduct. researchgate.net

The principles of green chemistry are increasingly guiding the development of new synthetic methods for oxamides, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: A key principle of sustainable synthesis is maximizing atom economy. The ruthenium-catalyzed dehydrogenative coupling of ethylene glycol and amines is an exemplary case, as all atoms from the reactants are incorporated into the product or the benign byproduct (H₂), achieving near-perfect atom economy researchgate.net. This contrasts sharply with classical methods that use stoichiometric activating agents, generating significant waste.

Use of Safer Reagents and Reaction Conditions: Modern strategies prioritize the replacement of hazardous reagents. For example, metal-free oxidative amidation using H₂O₂, a green oxidant that yields water as a byproduct, offers a safer alternative to heavy metal oxidants researchgate.net. Similarly, the use of visible light as a renewable energy source to drive palladium-catalyzed carbonylation avoids the need for stoichiometric chemical oxidants researchgate.net. The development of one-pot reactions also contributes to sustainability by reducing the need for intermediate purification steps, thereby minimizing solvent use and potential exposure to intermediates nih.govscielo.br.

Renewable Feedstocks and Solvents: The use of renewable starting materials is a cornerstone of sustainable chemistry. The synthesis of oxamides from ethylene glycol, which can be derived from biomass, is a significant step toward reducing reliance on fossil fuels researchgate.net. Furthermore, conducting reactions in environmentally benign solvents like water enhances the green profile of the synthesis scielo.br. For example, a water-soluble porphyrazinato copper(II) catalyst has been shown to be effective for the synthesis of N-substituted amides in refluxing water, and the catalyst can be recovered and reused scielo.br.

Key sustainable approaches are highlighted in the table below.

Sustainability Principle Synthetic Approach Benefit Reference
Atom Economy Ruthenium-catalyzed dehydrogenative couplingGenerates only H₂ as a byproduct. researchgate.net
Safer Reagents Metal-free oxidative amidation with H₂O₂Avoids toxic metals; water is the byproduct. researchgate.net
Energy Efficiency Visible-light photocatalysisUses light instead of chemical oxidants; mild conditions. researchgate.net
Renewable Feedstocks Synthesis from ethylene glycolUtilizes a bio-derivable C2 source. researchgate.net
Green Solvents Catalysis in waterReduces use of volatile organic compounds; allows catalyst recycling. scielo.br

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for N-Alkyl Proton Environments

¹H NMR spectroscopy would be the primary technique to probe the proton environments in N'-ethyl-N-methyloxamide. The spectrum would be expected to show distinct signals for the protons of the ethyl and methyl groups attached to the nitrogen atoms.

N-methyl group: A singlet peak would be anticipated for the three equivalent protons of the methyl group (-CH₃). The chemical shift of this singlet would provide information about the electronic environment of the methyl group, influenced by the adjacent nitrogen and carbonyl group.

N-ethyl group: The ethyl group (-CH₂CH₃) would be expected to exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The splitting pattern arises from the spin-spin coupling between the adjacent, non-equivalent protons. The integration of these signals would confirm the number of protons in each environment.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-NH-(Broad singlet)bs-1H
-N-CH₂-CH₃(Quartet)q(Typical value)2H
-N-CH₃(Singlet)s-3H
-N-CH₂-CH₃(Triplet)t(Typical value)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would be employed to analyze the carbon framework of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal in the spectrum.

Carbonyl Carbons: The two carbonyl carbons (-C=O) of the oxamide (B166460) backbone would be expected to resonate at the downfield region of the spectrum, typically in the range of 160-180 ppm, due to the deshielding effect of the electronegative oxygen atoms.

N-alkyl Carbons: The carbon atoms of the N-methyl and N-ethyl groups would appear in the upfield region. The chemical shifts would be influenced by their proximity to the nitrogen atom.

A hypothetical ¹³C NMR data table is shown below.

Assignment Chemical Shift (δ, ppm)
-C=O(Downfield)
-C=O(Downfield)
-N-CH₂-CH₃(Midfield)
-N-CH₃(Upfield)
-N-CH₂-CH₃(Upfield)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To establish the precise connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group (i.e., the correlation between the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl and N-H Stretching Modes

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

N-H Stretching: A prominent absorption band in the region of 3300-3500 cm⁻¹ would be expected for the N-H stretching vibration of the secondary amide. The position and shape of this band can provide information about hydrogen bonding.

C=O Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups would be anticipated in the region of 1650-1750 cm⁻¹. The exact positions of these bands would be sensitive to the electronic and steric environment of the carbonyl groups.

C-N Stretching: C-N stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

A summary of expected FT-IR absorption bands is provided in the table below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium-Strong
C-H Stretch (Alkyl)2850-3000Medium-Strong
C=O Stretch (Amide I)1650-1750Strong
N-H Bend (Amide II)1510-1570Medium
C-N Stretch1000-1350Medium

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy would provide complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The symmetric stretching of the C=O bonds might be more prominent in the Raman spectrum.

The C-C backbone vibrations would also be observable.

Together, FT-IR and Raman spectra would provide a comprehensive vibrational fingerprint of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about a molecule's molecular weight and structural features.

High-resolution mass spectrometry (HRMS) would be essential for determining the precise elemental composition of this compound. The theoretical exact mass of this compound (C₅H₁₀N₂O₂) can be calculated using the monoisotopic masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).

An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Isotopic Data for this compound (C₅H₁₀N₂O₂)

Isotope Abundance (%)
¹²C 98.93
¹³C 1.07
¹H 99.9885
²H 0.0115
¹⁴N 99.636
¹⁵N 0.364
¹⁶O 99.762
¹⁷O 0.038
¹⁸O 0.200

This table presents the natural abundances of the stable isotopes of the elements present in this compound.

In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. Techniques such as electron ionization (EI) or collision-induced dissociation (CID) would be used to break the this compound molecule into smaller, charged fragments.

The resulting mass spectrum would show a series of peaks, each corresponding to a specific fragment. The analysis of these fragments would help to confirm the connectivity of the atoms within the molecule. For this compound, characteristic fragments would be expected from the cleavage of the amide bonds and the loss of the ethyl and methyl groups.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Plausible Structure
[M - CH₃]⁺ Loss of a methyl group
[M - C₂H₅]⁺ Loss of an ethyl group
[M - CONHCH₃]⁺ Cleavage of an amide bond
[M - CONHC₂H₅]⁺ Cleavage of an amide bond

This table lists some of the expected fragment ions that would aid in the structural confirmation of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data would allow for the creation of a three-dimensional electron density map, from which the positions of the individual atoms could be determined.

The results of a single-crystal X-ray diffraction study would provide a wealth of structural information, including:

Precise bond lengths and angles for all atoms in the molecule.

The dihedral angles, which define the conformation of the molecule.

The planarity or non-planarity of the oxamide backbone.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds, which play a crucial role in determining the crystal packing.

For this compound, the presence of N-H and C=O groups suggests the potential for hydrogen bonding between adjacent molecules. The analysis of the crystal structure would detail these interactions, providing insight into the supramolecular assembly of the compound in the solid state.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Hydrogen Bond N-H O=C
van der Waals Various Various

This table outlines the types of intermolecular forces that would likely be observed in the crystal structure of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules like N'-ethyl-N-methyloxamide. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govarxiv.org For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in performing geometry optimization. nih.govnih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. libretexts.orgyoutube.com

The geometry optimization of this compound would yield crucial data on bond lengths, bond angles, and dihedral angles. Based on studies of similar amides, the amide C-N bonds are expected to exhibit partial double bond character, resulting in a planar or near-planar arrangement of the atoms in the oxamide (B166460) core. nanalysis.com

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) spectrum of the molecule, with characteristic frequencies corresponding to the stretching and bending of specific bonds (e.g., C=O, C-N, N-H, C-H). These predicted frequencies are invaluable for interpreting experimental spectroscopic data.

Below is a table of predicted geometric parameters for this compound, based on typical values from DFT calculations on analogous molecules.

ParameterPredicted Value
C=O Bond Length~1.23 Å
C-C (oxamide) Bond Length~1.54 Å
C-N Bond Length~1.35 Å
N-C (ethyl/methyl) Bond Length~1.46 Å
C-C-N Bond Angle~115°
O=C-N Bond Angle~123°

Note: These values are representative and would be precisely determined through specific DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rajdhanigroup.in Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a higher level of accuracy for electronic structure characterization compared to standard DFT, albeit at a greater computational cost. researchgate.net

For this compound, high-accuracy ab initio calculations would be employed to refine the electronic energy and to obtain a more precise description of electron correlation effects. These methods are particularly useful for benchmarking the results from less computationally demanding methods like DFT and for investigating systems where electron correlation plays a crucial role. Studies on cyclic oxamides have utilized ab initio calculations to interpret photoelectron spectra, demonstrating their utility in understanding the electronic makeup of such molecules. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. researchgate.netscience.govirjweb.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the oxamide backbone, which possess lone pair electrons. The LUMO is likely to be a π* anti-bonding orbital associated with the carbonyl groups. Computational methods like DFT can accurately predict the energies of these orbitals and visualize their spatial distribution. nih.gov

The calculated HOMO-LUMO gap can be used to predict the electronic absorption properties of the molecule, as the lowest energy electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. researchgate.net

PropertyPredicted Value (eV)Significance
HOMO Energy~ -7.0 to -8.0Energy of the highest energy electrons; relates to ionization potential.
LUMO Energy~ -0.5 to -1.5Energy of the lowest energy state for an added electron; relates to electron affinity.
HOMO-LUMO Gap~ 6.0 to 7.0Indicates chemical stability and the energy of the first electronic excitation.

Note: These energy values are illustrative and depend on the specific computational method and basis set used.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and methyl groups attached to the nitrogen atoms in this compound allows for the existence of multiple conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The rotation around the C-N and C-C single bonds defines the conformational landscape of this compound. The partial double bond character of the amide C-N bonds leads to a significant rotational barrier, often resulting in distinct cis and trans conformers with respect to the carbonyl group. nanalysis.com Theoretical studies on N-ethyl-N-methyl amides have shown that the relative stability of these conformers is influenced by steric and electronic effects. researchgate.net

By systematically varying the key dihedral angles (e.g., the angles defining the orientation of the ethyl and methyl groups) and calculating the energy at each point, a potential energy surface can be mapped. This map reveals the energy cost associated with rotation around specific bonds. The energy maxima on these rotational profiles correspond to the transition states for conformational changes, and their energy relative to the minima defines the rotational barrier. For N-alkylated amides, these barriers are often in the range of 15-25 kcal/mol. rsc.orgrsc.org

A detailed exploration of the potential energy surface (PES) allows for the identification of all stable conformers (energy minima) and the transition states that connect them (saddle points). libretexts.orgqueensu.cayoutube.comwikipedia.org For this compound, several stable conformers are expected, differing in the relative orientations of the ethyl and methyl groups.

Computational chemistry software can perform automated searches for these stationary points on the PES. libretexts.org Once located, frequency calculations are used to confirm their nature: a minimum (stable conformer) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate of interconversion. The relative energies of the stable conformers determine their population at a given temperature, while the energies of the transition states determine the rates of interconversion between them. Studies on similar molecules like N-ethylacetamide have identified multiple stable isomers, highlighting the complexity of the conformational space. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By simulating the interactions between atoms over time, MD can provide detailed insights into conformational changes, solvent effects, and intermolecular associations. While specific MD studies on this compound are not extensively available in public literature, its dynamic behavior can be inferred from computational studies of structurally related secondary and N,N-disubstituted amides.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound are expected to be significantly influenced by the surrounding solvent environment. The polarity, proticity, and size of solvent molecules can alter the conformational preferences and rotational barriers within the molecule.

In molecular dynamics simulations of similar amide-containing molecules, the choice of solvent has been shown to have a profound impact on the conformational landscape. For instance, in polar protic solvents like water or methanol, the formation of hydrogen bonds between the solvent and the carbonyl oxygens and N-H protons of the oxamide core would be a dominant factor. These interactions are expected to stabilize more extended conformations of this compound, where the solvent can effectively solvate the polar amide groups.

Conversely, in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvent can act as a hydrogen bond acceptor but not a donor. This would lead to a different solvation shell around the molecule, potentially favoring more compact or folded conformations. In nonpolar solvents like hexane (B92381) or toluene, intramolecular hydrogen bonding, if sterically feasible, might be favored over interactions with the solvent, leading to distinct conformational populations.

The dynamics of the ethyl and methyl groups are also subject to solvent effects. In viscous solvents, the rotational motion of these alkyl groups would be dampened compared to less viscous environments. The rate of conformational transitions, such as rotation around the C-N and C-C bonds, would also be solvent-dependent, generally slowing down in more viscous or strongly interacting solvents.

Table 1: Predicted Solvent Effects on the Conformational Dynamics of this compound

Solvent Predominant Interactions Expected Conformational Preference Predicted Dynamic Behavior
Water Hydrogen bonding (donor & acceptor) Extended Slower rotational dynamics due to strong solvation
Methanol Hydrogen bonding (donor & acceptor) Extended Intermediate rotational dynamics
DMSO Dipole-dipole, H-bond acceptor Compact/Folded Faster dynamics compared to protic solvents
Acetonitrile Dipole-dipole Intermediate Faster dynamics
Hexane van der Waals forces Compact, potential for intramolecular H-bonding Rapid rotational dynamics of alkyl groups

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring both hydrogen bond donors (N-H) and acceptors (C=O), suggests a strong potential for intermolecular interactions and self-assembly. Computational studies on analogous small molecules with amide functionalities have demonstrated their capacity to form well-ordered supramolecular structures.

Molecular dynamics simulations can predict the propensity of molecules to aggregate and form larger assemblies. For this compound, it is anticipated that the primary mode of intermolecular interaction would be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another. These interactions could lead to the formation of linear chains or sheet-like structures, similar to those observed in peptides and other amide-containing materials.

Simulations in different solvent environments would likely reveal varying degrees of self-assembly. In nonpolar solvents, where solute-solute interactions are favored over solute-solvent interactions, the propensity for self-assembly is expected to be highest. In polar solvents, the competition between solute-solute and solute-solvent hydrogen bonding would determine the extent and nature of aggregation. It is plausible that in certain solvents, a dynamic equilibrium between solvated monomers and small oligomers would exist.

Table 2: Predicted Intermolecular Interactions and Self-Assembly of this compound

Interaction Type Description Predicted Role in Self-Assembly
Hydrogen Bonding N-H···O=C Primary driving force for the formation of ordered aggregates like chains or sheets.
Dipole-Dipole Alignment of amide dipoles Contributes to the stability and ordering of the assembled structures.
van der Waals Interactions between ethyl and methyl groups Provides additional stabilization and influences the packing of molecules within the aggregate.

Reactivity and Reaction Mechanisms

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of N'-ethyl-N-methyloxamide is dictated by the reactivity of its two distinct amide linkages. Amide hydrolysis, the cleavage of the C-N bond by water, is a fundamentally important reaction, though it is typically slow under neutral conditions. The process can be significantly accelerated by the presence of acid or base catalysts. The degradation of this compound via hydrolysis would yield oxalic acid, methylamine (B109427), and ethylamine (B1201723) as the final products.

Kinetic studies on simple amides and related structures like oxamide (B166460) have established the mechanisms for their hydrolysis. canterbury.ac.nzdigitalnz.org These reactions are crucial in both organic chemistry and biochemistry. nih.gov

Under acidic conditions , the mechanism involves the initial protonation of the carbonyl oxygen atom of one of the amide groups. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, leading to the cleavage of the carbon-nitrogen bond.

Under alkaline conditions , the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally considered the rate-limiting step in the alkaline hydrolysis of amides. dntb.gov.ua This attack also forms a tetrahedral intermediate. The subsequent departure of the amide anion (a poor leaving group) is facilitated by proton transfer from a water molecule, leading to the formation of a carboxylate salt and an amine.

Kinetic isotope effect (KIE) studies on the hydrolysis of amides and esters suggest transition states with significant tetrahedral character, consistent with a classical stepwise mechanism. nih.gov For this compound, it is expected that the two amide bonds would hydrolyze sequentially, with the reactivity of each being influenced by the electronic effects of the adjacent amide group.

The rate of hydrolysis of this compound is highly dependent on both pH and temperature.

Influence of pH: The stability of an amide bond is generally lowest at the extremes of pH and greatest at a near-neutral pH. nih.gov

Acidic pH (pH < 3): The rate of hydrolysis increases due to acid catalysis, as described above.

Neutral pH (pH ~ 3-6): The rate of hydrolysis is at its minimum. The uncatalyzed reaction with water is slow.

Alkaline pH (pH > 7): The rate of hydrolysis increases significantly due to the availability of the potent nucleophile, the hydroxide ion.

Studies on peptide bond cleavage have shown that different reaction pathways can dominate at different pH values. rsc.org For instance, direct scission of the amide bond is often significant in acidic and highly alkaline conditions.

Influence of Temperature: As with most chemical reactions, an increase in temperature significantly increases the rate of amide hydrolysis. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. Studies on the hydrolysis of lidocaine, an amide-containing molecule, demonstrated a clear correlation between increased temperature and faster degradation. nih.gov The activation energies calculated for such processes quantify this temperature dependence.

The expected influence of pH and temperature on the stability of this compound is summarized in the interactive table below.

Table 1: Predicted Influence of Environmental Factors on this compound Hydrolysis Rate

Condition pH Range Temperature Predicted Effect on Hydrolysis Rate Primary Mechanism
Acidic 1 - 3 Ambient Moderate to Fast Acid-Catalyzed Hydrolysis
Acidic 1 - 3 Elevated Very Fast Acid-Catalyzed Hydrolysis
Neutral 4 - 8 Ambient Very Slow Uncatalyzed Hydrolysis
Neutral 4 - 8 Elevated Slow to Moderate Uncatalyzed Hydrolysis
Alkaline 9 - 14 Ambient Moderate to Fast Base-Catalyzed Hydrolysis

| Alkaline | 9 - 14 | Elevated | Very Fast | Base-Catalyzed Hydrolysis |

Functional Group Transformations

The amide groups in this compound are key centers for chemical reactivity, allowing for various functional group transformations.

The two amide carbonyl groups in this compound can be reduced to methylene (B1212753) groups, transforming the oxamide into the corresponding diamine, N-ethyl-N'-methyl-ethane-1,2-diamine. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as part of an aluminate complex. Both carbonyl groups would be reduced under these conditions.

This compound possesses two nitrogen atoms with different substitution patterns, which influences their reactivity towards alkylation and acylation.

The N-methyl nitrogen is part of a tertiary amide.

The N'-ethyl nitrogen is part of a secondary amide and has an associated proton (N-H).

Alkylation: The nitrogen of the secondary amide (the N'-ethyl group) is the primary site for alkylation. In the presence of a base to deprotonate the nitrogen, the resulting anion can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) or other alkylating agents to form a tertiary amide. semanticscholar.org Alkylation of the tertiary amide nitrogen is not possible under standard conditions.

Acylation: The N'-ethyl secondary amide is also the site for acylation. It can react with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like DIPEA or pyridine) to form an imide structure. semanticscholar.orgresearchgate.net This reaction essentially attaches a third acyl group to the nitrogen atom. The general procedure involves treating the amide with the acylating agent and a base at controlled temperatures. semanticscholar.org

Table 2: Common Reagents for Functional Group Transformations of this compound

Transformation Reagent(s) Reactive Site Expected Product
Reduction Lithium Aluminum Hydride (LiAlH₄) followed by water quench Both Amide Carbonyls N-ethyl-N'-methyl-ethane-1,2-diamine
Alkylation Base (e.g., NaH) + Alkyl Halide (e.g., CH₃I) N'-ethyl secondary amide N,N'-diethyl-N-methyloxamide

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) + Base (e.g., Pyridine) | N'-ethyl secondary amide | N-acetyl-N'-ethyl-N-methyloxamide |

Photochemical and Thermal Transformations

Photochemical Transformations: Amides are generally quite stable to ultraviolet light. However, specific structures can undergo photochemical reactions. While no specific studies on this compound exist, related compounds like imine N-oxides (nitrones) are known to photoisomerize to form amides, often via an oxaziridine (B8769555) intermediate. electronicsandbooks.com It is unlikely that a simple oxamide like this compound would undergo significant photochemical transformation under standard UV irradiation, as it lacks the necessary chromophores for efficient light absorption and subsequent reaction.

Thermal Transformations: At elevated temperatures in the gas phase, amides and related compounds like carbamates can undergo thermal decomposition. researchgate.net The decomposition pathways are often unimolecular and can proceed through cyclic transition states. For example, ethyl N-methyl-N-phenylcarbamate decomposes at 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net

For this compound, thermal decomposition (pyrolysis) would likely involve the cleavage of the weaker bonds in the molecule. Potential pathways could include:

Cleavage of the central C-C bond between the two carbonyl groups.

Elimination reactions involving the N-ethyl or N-methyl groups.

Decarbonylation (loss of carbon monoxide).

Studies on the thermal decomposition of lithium amides show that the mechanism can involve elimination pathways. For instance, lithium diethylamide decomposes to give N-ethylidene-ethylamine. rsc.org While the conditions are different, this highlights the potential for elimination-type reactions in amides at high temperatures. The specific products from the pyrolysis of this compound would depend heavily on the precise temperature, pressure, and whether the decomposition occurs in the gas or condensed phase.

Table of Mentioned Compounds

Compound Name
This compound
Oxalic acid
Methylamine
Ethylamine
Oxamide
Lidocaine
N-ethyl-N'-methyl-ethane-1,2-diamine
Lithium aluminum hydride
Methyl iodide
N,N'-diethyl-N-methyloxamide
Acetyl chloride
N-acetyl-N'-ethyl-N-methyloxamide
Ethyl N-methyl-N-phenylcarbamate
N-methylaniline
Carbon dioxide
Ethylene
Lithium diethylamide

Photoreactivity of Oxamide Systems

There is no specific information available regarding the photoreactivity of this compound. General studies on substituted amides indicate that their photochemical behavior can be influenced by the presence of chromophoric groups and the nature of the substituents on the nitrogen atoms. For instance, the photolysis of certain substituted amides, such as 1-acyl-7-nitroindolines, has been explored as a method for protecting the carboxyl function, where irradiation leads to the cleavage of the amide bond. Research has also been conducted on the generation of carbamoyl (B1232498) radicals from N,N-disubstituted oxamic acids under photolytic conditions. However, these findings are not directly applicable to this compound without specific experimental validation.

Thermal Decomposition Profiles and Mechanisms

Detailed thermal decomposition profiles and specific reaction mechanisms for this compound have not been documented in publicly accessible research. The thermal behavior of amides, in general, can be complex, often involving multiple competing reaction pathways. Studies on the pyrolysis of various amides have been conducted, but the decomposition products and mechanisms are highly dependent on the specific molecular structure and the experimental conditions. Without dedicated thermal analysis (such as thermogravimetric analysis or differential scanning calorimetry) and product identification for this compound, any discussion of its thermal decomposition would be speculative.

Coordination Chemistry of Oxamide Ligands

N'-ethyl-N-methyloxamide as a Potential Ligand

This compound is an unsymmetrical N,N'-disubstituted oxamide (B166460) that possesses characteristic features making it a promising ligand for complexing metal ions. Its coordination behavior is predicated on the presence of multiple potential donor atoms within its molecular structure, enabling chelation.

The this compound molecule contains four potential donor atoms that can participate in coordination with a metal center. These are the two nitrogen atoms of the amide groups and the two oxygen atoms of the carbonyl groups. labinsights.nl Ligands containing oxygen and nitrogen moieties are common in coordination chemistry. labinsights.nlmdpi.com

Coordination typically occurs after the deprotonation of the amide (N-H) groups, which significantly enhances the donor capability of the nitrogen atoms. The resulting anionic nitrogen atoms, along with the lone pairs on the carbonyl oxygen atoms, serve as the primary sites for metal binding.

Potential Donor AtomTypeRole in Coordination
Carbonyl Oxygen (O)Oxygen DonorCoordinates to the metal center via a lone pair of electrons.
Amide Nitrogen (N)Nitrogen DonorBecomes a strong donor atom upon deprotonation, forming a covalent bond with the metal ion.

The arrangement of donor atoms in this compound allows it to act as a chelating agent. When an oxamide ligand coordinates to a metal ion through one carbonyl oxygen and the adjacent deprotonated nitrogen atom, a highly stable five-membered ring is formed. iupac.orgresearchgate.net This ring structure, known as a chelate ring, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with comparable monodentate ligands, a phenomenon known as the chelate effect.

Due to its ability to form this stable five-membered ring, the deprotonated this compound ligand is classified as a bidentate ("two-toothed") ligand, as it binds to the central metal ion at two distinct points. iupac.org This bidentate chelation is the most common coordination mode for this class of ligands.

Synthesis and Characterization of Metal-Oxamide Complexes

The synthesis of metal complexes with oxamide-derived ligands is typically achieved by reacting the ligand with a corresponding metal salt in an appropriate solvent. sysrevpharm.orgnih.gov The reaction conditions, such as pH and temperature, can be adjusted to facilitate the deprotonation of the amide groups and promote complex formation.

This compound is expected to form stable complexes with various transition metals. A common structural motif for this class of ligands is the bis(oxamato) type complex. In such a complex, two deprotonated this compound ligands would coordinate to a single metal center. For divalent transition metal ions such as Copper(II) or Nickel(II), this typically results in a neutral complex with a square planar geometry around the metal ion. nih.gov

The general reaction can be represented as: M²⁺ + 2 [H(Et)N-C(O)-C(O)-N(Me)H] → M[ (Et)N-C(O)-C(O)-N(Me) ]₂ + 2H⁺

These monomeric complexes can also serve as "complex ligands" themselves, using their remaining donor atoms to bridge to other metal centers, forming polynuclear structures. acs.org

The formation of a metal complex with this compound can be monitored and confirmed using various spectroscopic techniques, which detect changes in the electronic and vibrational properties of the ligand upon coordination.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum is expected to show significant changes. The stretching vibration of the N-H bond (typically found around 3300 cm⁻¹) would disappear due to deprotonation. Furthermore, the C=O stretching band (amide I band) would shift to a lower frequency (lower wavenumber), indicating the weakening of the C=O bond as a result of the carbonyl oxygen coordinating to the metal center.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with d-electrons, such as Cu(II), the electronic spectrum will display characteristic d-d transition bands in the visible region. The position and intensity of these bands are indicative of the coordination geometry around the metal ion; for instance, a broad absorption in the 500-600 nm range is often characteristic of a square planar geometry for Cu(II) complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., involving Zn(II) or square-planar Ni(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The signal corresponding to the N-H protons would vanish upon deprotonation and coordination. The chemical shifts of the protons and carbons in the ethyl and methyl groups adjacent to the coordinating nitrogen atoms would also be altered, providing evidence of complex formation.

Spectroscopic TechniqueObserved Signature of Complexation (Based on Analogous Systems)
Infrared (IR)Disappearance of ν(N-H) band; Shift of ν(C=O) band to lower wavenumbers.
UV-VisibleAppearance of d-d transition bands for transition metal complexes.
NMR (for diamagnetic complexes)Disappearance of N-H proton signal; Chemical shifts of alkyl protons and carbons are altered.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. nih.gov While no specific crystal structures of this compound complexes are reported in the literature, extensive crystallographic studies on analogous metal-oxamide and bis(oxamato) complexes provide a clear picture of the expected structural features. iupac.orgscirp.org

These studies consistently confirm:

The bidentate coordination of the ligand through one deprotonated amide nitrogen and one adjacent carbonyl oxygen.

The formation of the planar, five-membered M-O-C-C-N chelate ring.

The specific coordination geometry around the metal center, which is commonly square planar for Cu(II) and Ni(II) in bis(oxamato) complexes. iupac.org

Precise bond lengths and angles, such as the M-N and M-O bond distances, which provide insight into the strength and nature of the coordination bonds.

Structural ParameterTypical Value/Observation in Analogous Oxamato Complexes
Coordination GeometrySquare Planar (for M(II)) or Octahedral
M-O Bond Length~1.9 - 2.1 Å
M-N Bond Length~1.9 - 2.1 Å
Chelate RingPlanar 5-membered ring

Advanced Research on Coordination Modes and Stereochemistry of this compound Complexes

The coordination chemistry of asymmetrically substituted oxamide ligands, such as this compound, offers a rich landscape for investigating the subtleties of metal-ligand interactions. The inherent asymmetry of the this compound ligand, where one amide nitrogen is substituted with a methyl group and the other with an ethyl group, introduces steric and electronic differences that can influence the geometry and electronic structure of its metal complexes. This section delves into the theoretical aspects of geometric isomerism and the application of Ligand Field Theory to complexes of this ligand, providing a framework for understanding their potential properties.

Geometric Isomerism in Oxamide Complexes

Geometric isomerism is a form of stereoisomerism where the arrangement of ligands around a central metal ion differs in space. libretexts.org For bidentate ligands like this compound, which can coordinate to a metal center through its two nitrogen or two oxygen atoms of the amide groups, various geometric isomers are possible, particularly in square planar and octahedral geometries. ntu.edu.sgscience-revision.co.uk

In a square planar complex with two this compound ligands, denoted as [M(this compound)₂], cis and trans isomers can arise. In the cis isomer, identical donor atoms from the two ligands are adjacent to each other, while in the trans isomer, they are positioned on opposite sides of the central metal ion. libretexts.org The steric bulk of the ethyl and methyl groups can influence the relative stability of these isomers.

For octahedral complexes of the type [M(this compound)₃], the possibility of facial (fac) and meridional (mer) isomers exists. In the fac isomer, the three identical donor atoms from the three ligands occupy one face of the octahedron. In the mer isomer, these three donor atoms lie in a plane that bisects the octahedron.

Furthermore, if this compound acts as a bidentate N,O-donor, coordinating through one amide nitrogen and one carbonyl oxygen, the asymmetry of the ligand can lead to additional isomers. In an octahedral complex such as [M(this compound)₂(X)₂] (where X is a monodentate ligand), the relative orientations of the N and O donors of the two oxamide ligands can result in a variety of cis and trans arrangements for all three types of ligands.

Table 1: Potential Geometric Isomers for Metal Complexes of this compound

Coordination GeometryComplex Formula (L = this compound)Isomer TypesDescription
Square Planar[ML₂]cis, transRelative positions of the coordinating atoms of the two ligands.
Octahedral[ML₃]fac, merArrangement of the three ligands around the metal center.
Octahedral[ML₂(X)₂]cis, transMultiple cis and trans arrangements are possible for L and X ligands.

This table is illustrative and based on theoretical possibilities as specific complexes of this compound have not been extensively characterized in the literature.

Ligand Field Theory Applications to this compound Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds, accounting for the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orgpurdue.edu LFT provides insights into the magnetic properties, electronic spectra, and stability of transition metal complexes.

For a hypothetical octahedral complex of this compound, the ligand field splits the metal's d-orbitals into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand, the metal ion, and its oxidation state.

This compound is expected to be a relatively weak field ligand, similar to other oxamides, leading to high-spin complexes with first-row transition metals. This means that for metal ions with d⁴ to d⁷ electron configurations, electrons will occupy the higher-energy eg orbitals before pairing in the lower-energy t₂g orbitals.

The electronic spectrum of a dⁿ complex can be predicted and interpreted using Tanabe-Sugano diagrams, which plot the energy of electronic states as a function of the ligand field strength. From the electronic absorption spectra, the ligand field splitting parameter (Δo) and the Racah parameter (B), which relates to interelectronic repulsion, can be determined.

The asymmetry of this compound (differing alkyl groups) might cause slight distortions from perfect octahedral or square planar symmetry. These lower-symmetry environments would lead to further splitting of the d-orbital energy levels, which could be observed in detailed spectroscopic studies. For instance, in a distorted octahedral field, the eg and t₂g levels might split further, leading to more complex electronic spectra.

Table 2: Hypothetical Ligand Field Parameters for a High-Spin Octahedral Co(II) Complex with this compound

ParameterSymbolHypothetical ValueSignificance
Ligand Field SplittingΔo~8,000 - 10,000 cm⁻¹Represents the energy separation between t₂g and eg orbitals.
Racah ParameterB~800 - 950 cm⁻¹Measures the interelectronic repulsion within the d-orbitals.
Nephelauxetic Ratioβ~0.8 - 0.9Indicates the degree of covalency in the metal-ligand bond (Bcomplex / Bfree ion).

Note: The values in this table are hypothetical estimates based on typical parameters for similar N,O-donor ligands and are intended for illustrative purposes. Experimental determination is required for actual values.

Derivatives and Analogs of N Ethyl N Methyloxamide

Systematic Exploration of N-Substituted Oxamide (B166460) Derivatives

Varying the alkyl groups attached to the nitrogen atoms of an oxamide backbone significantly influences the molecule's electronic and steric landscape. The introduction of different alkyl groups can alter the electron density on the amide nitrogens and carbonyl carbons, thereby affecting reactivity and intermolecular interactions.

Steric Effects: The size and branching of N-alkyl substituents create steric hindrance that can dictate the preferred conformation of the molecule and influence its ability to interact with other molecules. For instance, increasing the bulk of the alkyl group can restrict rotation around the C-N bond, favoring specific rotamers. In N-alkyl arylsulphonamides, it has been observed that a larger alkyl group, particularly one branched at the α- or β-carbon, introduces significant steric hindrance that can prevent cyclization and facilitate other rearrangement reactions. nih.gov This principle highlights how steric bulk can be used to direct the outcome of chemical transformations.

The interplay between steric and electronic effects is critical in determining the chemical behavior of N-substituted oxamides. For example, in the synthesis of unsymmetrical imides, both steric and electronic factors of the coupling partners influence the reaction's efficiency. researchgate.net Hindered components or those with strong electron-withdrawing groups can impede the reaction. researchgate.net Similarly, the regioselective hydrolysis of these imides is governed by a combination of these effects. researchgate.net

PropertyEffect of Increasing Alkyl Group Size/Branching
Electronic Increased electron density on nitrogen (inductive effect)
Potential alteration of C-N bond rotational barrier
Steric Increased steric hindrance around the amide group
Restriction of conformational flexibility
Can direct the regioselectivity of reactions

Bis(oxamato) compounds represent a significant class of oxamide derivatives where two oxamate (B1226882) units are linked, often by a backbone that allows them to act as ligands for metal ions. Research in this area focuses on their synthesis, structural characterization, and application in coordination chemistry and catalysis.

A common synthetic strategy involves a straightforward consecutive methodology. For instance, derivatives of bis(oxamato) type compounds based on a biaryl backbone have been prepared and characterized using IR and NMR spectroscopy, mass spectrometry, and elemental analysis. researchgate.net Density functional theory (DFT) calculations are often employed to understand the structural features of these compounds. researchgate.net

The synthesis can be tailored to produce specific derivatives. For example, treatment of a dibromo-dimethylbiphenyl-dioxamate with an excess of methylamine (B109427) can yield a bis(N'-methyloxamide) derivative. researchgate.net These ligands, possessing multiple donor atoms, are of interest for their ability to form complexes with transition metals. researchgate.net

Bis(oxamato)palladate(II) complexes have been synthesized and their structures characterized by single-crystal X-ray diffraction. researchgate.net These complexes can feature the metal ion coordinated by the oxygen and nitrogen atoms of two deprotonated oxamate ligands, forming square-planar geometries. researchgate.netnih.gov The resulting anionic complexes are balanced by cations such as tetra-n-butylammonium. researchgate.net Such complexes have been investigated for their catalytic activity, for example, in the Suzuki cross-coupling reaction. researchgate.net

The coordination behavior of bis(oxamato) ligands can be novel and is influenced by the metal ion. Different transition metals can induce derivatizations, leading to varied coordination geometries. nih.gov For instance, Ni(II) and Cu(II) ions have been shown to coordinate with bis(oxamato) ligands derived from anthraquinone, leading to approximately square-planar arrangements. nih.gov

Comparison with Related Amide Architectures

To better understand the properties of N'-ethyl-N-methyloxamide, it is instructive to compare it with structurally related amides, such as formamides and propanamides, as well as its dithio-analogs.

N-ethyl-N-methylformamide and N-ethyl-N-methylacetamide are simpler analogs that provide insight into the conformational preferences of this compound. Theoretical studies on these simpler amides have shown that the relative position of the methyl part of the N-ethyl group is nearly perpendicular to the plane of the other heavy atoms. researchgate.net The conformational preferences in these molecules are dictated by a balance of steric and hyperconjugative or anomeric effects. researchgate.net N-alkyl substituted formamides predominantly exist in the trans isomeric form due to close contact interactions between the formyl group and the C-H bond of the N-alkyl group. researchgate.net

Propanamides, such as N-ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide, also provide a basis for structural comparison. In this particular compound, the conformation across the N-C(O) bond is syn-periplanar. nih.gov The amide functional group is known to provide structural rigidity to molecules. nih.gov The reactivity of amides is centered around the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. The presence of two adjacent amide groups in this compound, compared to the single amide in formamides and propanamides, is expected to significantly alter its electronic properties and reactivity, potentially making the carbonyl carbons more electrophilic.

Compound FamilyKey Structural FeatureCommon Conformation
N-Alkyl-N-methylformamides Single formamide (B127407) groupPredominantly trans isomer
N-Alkyl-N-methylpropanamides Single propanamide groupCan adopt syn-periplanar conformation
This compound Two adjacent amide groups (oxamide)Influenced by interactions between the two carbonyls

Replacing the oxygen atoms of the oxamide core with sulfur atoms to form dithiooxamides provides valuable insights into conformational preferences. The larger size of the sulfur atom and its different electronic properties compared to oxygen can lead to distinct structural and bonding characteristics.

Computational studies on thioamide-containing peptides have shown that thioamide substitution can have a remarkable effect on the conformational stability, often favoring beta-strand-like structures. nih.gov This suggests that the introduction of sulfur could be a tool to design molecules with controllable secondary structures. nih.gov The electronic spectra of N,N'-disubstituted dithiooxamides and their nickel(II) complexes have been studied to understand their vibrational fine structure, providing further information on their molecular geometry and bonding. acs.org The conformational properties of dithiono analogues of piperazinodiones have also been investigated, highlighting the influence of the dithiono substitution on molecular self-assembly and chiroptical spectra. acs.org These studies indicate that the substitution of oxygen with sulfur in the oxamide backbone can significantly alter the conformational landscape, which would also be true for dithio-analogs of this compound.

Functionalization Strategies for Novel Derivatives

Creating novel derivatives of this compound involves various functionalization strategies that target different parts of the molecule. These strategies can be broadly categorized into modifications of the N-alkyl substituents and reactions involving the amide groups themselves.

A general approach for synthesizing N-substituted compounds is through the acylation of amines. mdpi.com For instance, N-substituted succinimides can be prepared by reacting an amine with succinic anhydride, followed by cyclodehydration. mdpi.com A similar principle can be applied to oxamides, where oxalyl chloride can be reacted with corresponding anilines in a basic medium to synthesize various oxamide derivatives. researchgate.net

Another strategy involves the synthesis of hybrid molecules. For example, oxamide-hydrazone hybrid derivatives have been synthesized as potential anticancer agents. nih.gov This typically involves a multi-step synthesis, starting from an oxamide-containing precursor which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. This intermediate can then be reacted with various aldehydes to produce the final hydrazone derivatives. nih.gov

Furthermore, functionalization can be achieved through reactions that modify the N-alkyl groups. While direct functionalization of the ethyl or methyl groups on this compound can be challenging, strategies for the N-functionalization of amines, in general, can provide inspiration. These include methods for the activation of C-I bonds in aryl iodides to facilitate coupling with various trapping reagents, leading to the formation of C-C and C-heteroatom bonds. researchgate.net While not directly applicable to the alkyl groups of this compound, these advanced strategies point towards the potential for developing more complex derivatives through innovative synthetic routes.

Introduction of Electron-Withdrawing/Donating Groups

The reactivity and properties of amide-containing molecules can be significantly altered by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). In the context of an oxamide structure like this compound, these groups, if substituted on the ethyl or methyl moieties or on a larger aromatic scaffold attached to the nitrogens, would modulate the electron density of the amide bonds.

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the amide nitrogen and carbonyl carbon. This can increase the acidity of the N-H protons (if present) and make the carbonyl carbon more susceptible to nucleophilic attack. Research on other amide-containing compounds has shown that the presence of EWGs can influence their biological activity. For instance, in a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a cyano group (-CN) were found to be effective inhibitors of the FOXM1 protein, a target in cancer therapy mdpi.com. The strong electron-withdrawing nature of the cyano group was suggested to be a key factor in the observed activity mdpi.com.

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the amide functionality. This can enhance the basicity of the carbonyl oxygen and decrease the reactivity of the carbonyl carbon towards nucleophiles. The introduction of EDGs has been shown to modulate the receptor binding selectivity of molecules. For example, the addition of an electron-donating methoxy group to a benzamide-isoquinoline derivative significantly increased its selectivity for the σ2 receptor over the σ1 receptor nih.gov.

Table 1: Predicted Effects of Substituent Groups on an Oxamide Core

Substituent Type Example Groups Predicted Effect on Amide Bond Potential Impact on Molecular Properties
Electron-Withdrawing -NO₂, -CN, -CF₃ Decreased electron density Increased acidity of N-H, increased electrophilicity of carbonyl carbon
Electron-Donating -OCH₃, -CH₃, -NH₂ Increased electron density Increased basicity of carbonyl oxygen, decreased electrophilicity of carbonyl carbon

Incorporation into Macrocyclic or Supramolecular Structures

The oxamide functional group is a versatile building block for the construction of macrocyclic and supramolecular structures due to its ability to act as a bridging ligand that can coordinate with metal ions. The exo-cis conformation of the oxygen donors in macrocyclic oxamides allows for the stepwise complexation of different metal ions, leading to the formation of heterobimetallic systems acs.orgacs.org.

Research has demonstrated the synthesis of various heteronuclear complexes incorporating macrocyclic oxamide ligands. For example, trinuclear [M(II)Cu(II)₂] molecules have been synthesized where the central metal ion (M = Mn(II) or Zn(II)) is linked to two external copper(II) ions through the oxamido bridges of a macrocyclic ligand acs.orgacs.org. These trinuclear units can further self-assemble into one-dimensional supramolecular chains through π-π interactions acs.orgacs.org.

Furthermore, the use of co-ligands in conjunction with macrocyclic oxamides can lead to the formation of higher-dimensional structures. Two-dimensional coordination polymers have been constructed using polycarboxylates as co-ligands, resulting in layered structures with interesting magnetic properties rsc.org. For instance, solvothermal synthesis has been employed to create 2D polymers where metal centers are bridged by both the oxamide group of the macrocycle and various carboxylic acids rsc.org.

The ability of the oxamide group to participate in hydrogen bonding also contributes to the formation of stable supramolecular assemblies. Studies on various N,N'-disubstituted oxalamides have revealed characteristic intermolecular and intramolecular hydrogen bonding patterns that dictate their solid-state structures researchgate.netmdpi.com.

While specific examples incorporating this compound into such large-scale structures are not detailed in the available literature, the principles established with other N-substituted oxamides highlight the potential of this compound as a component in the design of novel macrocycles and supramolecular materials.

Table 2: Examples of Supramolecular Structures Incorporating an Oxamide Moiety

Structural Class Description Metal Ions Involved (Example) Resulting Architecture
Heteronuclear Complexes Trinuclear molecules formed by a central metal ion bridged to two other metal ions via a macrocyclic oxamide. Mn(II), Cu(II) 1D Supramolecular Chains acs.orgacs.org
Coordination Polymers 2D layered structures formed by metal ions linked by both macrocyclic oxamides and co-ligands like polycarboxylates. Co(II), Cu(II), Mn(II), Ni(II) 2D Layered Networks rsc.org
Hydrogen-Bonded Assemblies Self-assembled structures stabilized by intermolecular hydrogen bonds between oxamide units. Not applicable Varies (e.g., sheets, chains) researchgate.netmdpi.com

Advanced Applications in Chemical Research

Catalysis Research

The role of oxamide-containing molecules as ligands in metal-catalyzed organic transformations is a subject of interest in the broader chemical community. These ligands can coordinate with metal centers to facilitate a variety of reactions. However, specific studies investigating N'-ethyl-N-methyloxamide as a ligand and its impact on catalytic cycles or reaction selectivity have not been reported. The exploration of how the specific ethyl and methyl substitutions on the oxamide (B166460) backbone would influence the electronic and steric properties of a potential catalyst remains an open area for future investigation.

Materials Science Applications

In the realm of materials science, bifunctional molecules can serve as essential building blocks. Theoretically, this compound could act as a monomer in polymerization reactions, potentially leading to novel polyamide structures. The presence of amide linkages could impart specific properties, such as hydrogen bonding capabilities, which are crucial for creating self-assembled systems or components of molecular machines. nih.gov Despite this potential, there is no current research demonstrating the synthesis of polymers or the construction of self-assembled systems using this compound.

Development of Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.govyoutube.com The development of such tools often requires molecules with specific and high-affinity interactions with biological targets. nih.govbohrium.com While the oxamide functional group is present in various biologically active molecules, there is no indication in the current body of scientific literature that this compound has been developed or utilized as a chemical probe or tool for biological research.

Utilization as Building Blocks in Multistep Organic Synthesis

The utility of N,N'-disubstituted oxamides, such as this compound, in multistep organic synthesis is primarily centered on their capacity to act as versatile ligands and structural scaffolds. The oxamide core, with its two amide functionalities, provides well-defined coordination sites for metal ions, which can be leveraged to direct the assembly of complex supramolecular structures.

The synthesis of unsymmetrical N,N'-dialkyloxamides can be approached through sequential amidation reactions of oxalic acid derivatives. For instance, the reaction of a mono-N-substituted oxamic acid chloride with a different amine would yield the desired unsymmetrical product. This synthetic accessibility allows for the tailored introduction of various functional groups, influencing the steric and electronic properties of the final molecule.

In the context of multistep synthesis, this compound can be envisioned as a building block for the construction of larger, functional molecules. The presence of two distinct alkyl groups (ethyl and methyl) on the nitrogen atoms can impart specific solubility and conformational properties to the resulting structures. This is particularly relevant in the field of crystal engineering and the development of metal-organic frameworks (MOFs), where the ligand's geometry and connectivity dictate the architecture and properties of the final material.

The coordination of the oxamide moiety to metal centers can be used to construct one-, two-, or three-dimensional coordination polymers. The ethyl and methyl groups would then decorate the periphery of these structures, influencing their packing and host-guest properties. While specific research on this compound in this context is not yet prevalent, the principles established with other N,N'-disubstituted oxamides provide a strong foundation for its potential applications.

Table 1: Potential Synthetic Routes to this compound and Related Derivatives

Starting Material 1Starting Material 2Reagent/ConditionProduct
Oxalyl chlorideEthylamine (B1201723)Controlled stoichiometryN-ethyloxamic acid chloride
N-ethyloxamic acid chlorideMethylamine (B109427)BaseThis compound
Diethyl oxalate (B1200264)MethylamineHeatingN-methyloxamic acid ethyl ester
N-methyloxamic acid ethyl esterEthylamineHeatingThis compound

Design of Specific Recognition Motifs for Chemical Sensing (excluding biological targets)

The inherent ability of the oxamide functional group to coordinate with a variety of metal ions forms the basis for the design of chemical sensors. This compound can serve as a specific recognition motif for the detection of non-biological analytes, particularly metal cations. The two carbonyl oxygen atoms and the two amide nitrogen atoms of the oxamide core can act as a tetradentate chelate, forming stable complexes with metal ions.

The design of a chemical sensor based on this compound would involve incorporating this oxamide unit into a larger molecular system that contains a signaling component, such as a chromophore or a fluorophore. Upon binding of a target metal ion to the oxamide recognition site, a change in the electronic properties of the signaling unit would occur, leading to a detectable change in color (colorimetric sensor) or fluorescence.

The selectivity of such a sensor for a specific metal ion can be tuned by modifying the steric and electronic environment around the oxamide binding pocket. The ethyl and methyl substituents on the nitrogen atoms of this compound play a crucial role in this aspect. Their size and conformation can create a pre-organized cavity that preferentially binds metal ions of a specific size and coordination geometry.

For instance, the coordination of this compound to a paramagnetic metal ion could lead to a change in the magnetic properties of the system, which could be detected by techniques such as electron spin resonance (ESR) spectroscopy. Similarly, the binding event could alter the electrochemical properties of the molecule, enabling detection via voltammetry.

Table 2: Potential Coordination Properties of this compound with Various Metal Ions for Sensing Applications

Metal IonPotential Coordination ModeExpected Effect for Sensing
Cu(II)Square planar coordination involving N and O donorsColor change, fluorescence quenching
Ni(II)Octahedral or square planar coordinationChange in UV-Vis absorption
Zn(II)Tetrahedral coordinationFluorescence enhancement
Fe(III)Octahedral coordinationColorimetric response, redox signal

While the direct application of this compound in chemical sensing is an emerging area of research, the foundational principles of coordination chemistry and sensor design provide a clear roadmap for its potential development and utilization in the detection of environmentally and industrially relevant metal ions.

Q & A

Q. What are the recommended synthetic routes for N'-ethyl-N-methyloxamide, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via condensation reactions between ethylamine and methyloxalamide derivatives. Key parameters include temperature control (40–60°C for reduced side reactions) and pH adjustment (neutral to slightly acidic conditions to favor amide bond formation). Solvent selection (e.g., dimethylformamide or tetrahydrofuran) impacts solubility and reaction kinetics. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC monitoring to verify purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, methyl groups typically resonate at δ 2.8–3.2 ppm, while ethyl groups appear as triplets near δ 1.2–1.5 ppm (¹H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical m/z for C₅H₁₀N₂O₂: 130.0743) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm oxamide functionality .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption. Safety protocols include fume hood use during handling and PPE (gloves, lab coats) due to potential irritant properties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model electron density distributions, identifying reactive sites. For example, the carbonyl carbon may exhibit higher electrophilicity, guiding predictions for reactions with amines or alcohols. Solvent effects (PCM models) and transition-state analysis refine mechanistic insights .

Q. What experimental strategies resolve contradictions in reported biological activities of oxamide derivatives?

  • Dose-Response Studies : Test across a broad concentration range (nM to mM) to identify non-linear effects.
  • Assay Validation : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm target engagement.
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., N,N'-dimethyloxamide’s photoelectron spectra ) to contextualize results.

Q. How can this compound be functionalized for use in polymer or coordination chemistry?

  • Polymerization : Radical-initiated copolymerization with acrylates, monitored by GPC for molecular weight distribution.
  • Coordination Complexes : React with transition metals (e.g., Cu²⁺ or Fe³⁺) in ethanol/water mixtures. X-ray crystallography confirms ligand geometry .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Use primary neuronal cultures or SH-SY5Y cell lines to assess cytotoxicity (MTT assay) and neuromodulatory effects (calcium imaging or patch-clamp electrophysiology). Compare with structurally related compounds (e.g., N1-(4-ethoxyphenyl)oxalamide ) to establish structure-activity relationships.

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound data?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry ):

  • Document synthetic procedures with exact stoichiometry, solvent batches, and equipment calibration.
  • Provide raw spectral data (NMR, MS) in supplementary materials.
  • Use internal standards (e.g., deuterated solvents for NMR) and triplicate runs for statistical validation.

Q. What statistical approaches are recommended for analyzing conflicting data on oxamide derivative toxicity?

Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent residues, purity). Use Bayesian modeling to quantify uncertainty in dose-response curves, referencing safety data from analogs like N'-(2-ethoxyphenyl)oxamide .

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